molecular formula C13H13N5S B2780266 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine CAS No. 300695-25-4

2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2780266
CAS No.: 300695-25-4
M. Wt: 271.34
InChI Key: LBFVUBYSYPRCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that combines the structural features of both pyrimidine and imidazo[1,2-a]pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of 4,6-Dimethylpyrimidine-2-thiol: This can be synthesized by reacting 4,6-dimethylpyrimidine with a thiolating agent such as Lawesson’s reagent under reflux conditions.

    Alkylation Reaction: The 4,6-dimethylpyrimidine-2-thiol is then alkylated with a suitable alkylating agent, such as chloromethylimidazo[1,2-a]pyrimidine, in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve safety and scalability.

    Catalysis: Employing catalysts to increase reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or recrystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting sulfoxides back to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles like amines or alcohols replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Corresponding substituted imidazo[1,2-a]pyrimidines

Scientific Research Applications

2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine exerts its effects often involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)imidazo[1,2-a]pyridine
  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)imidazo[1,2-a]pyrazine

Uniqueness

2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine stands out due to its specific structural configuration, which may confer unique binding properties and biological activities compared to its analogs. This uniqueness can be attributed to the precise positioning of the dimethylpyrimidinyl and imidazo[1,2-a]pyrimidine moieties, influencing its interaction with biological targets and its overall chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-9-6-10(2)16-13(15-9)19-8-11-7-18-5-3-4-14-12(18)17-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFVUBYSYPRCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CN3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.